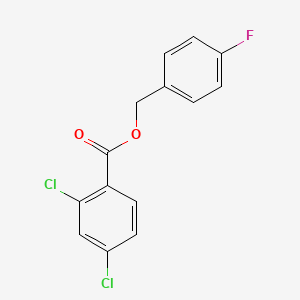

4-fluorobenzyl 2,4-dichlorobenzoate

Description

Properties

IUPAC Name |

(4-fluorophenyl)methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO2/c15-10-3-6-12(13(16)7-10)14(18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXJLTWNTOHGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 4-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorobenzoic acid and 4-fluorobenzyl alcohol.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted derivatives of this compound.

Hydrolysis: 2,4-dichlorobenzoic acid and 4-fluorobenzyl alcohol.

Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.

Scientific Research Applications

4-Fluorobenzyl 2,4-dichlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may be used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Biodegradation Pathways

- Reductive Dehalogenation: Microbial strains like Alcaligenes denitrificans NTB-1 degrade 2,4-dichlorobenzoate via reductive dechlorination but cannot utilize 4-fluorobenzoate as a carbon source . This implies that the 4-fluorobenzyl group in 4-fluorobenzyl 2,4-dichlorobenzoate may hinder enzymatic cleavage, increasing environmental persistence.

- Hydrolytic Dehalogenation : Compounds with hydrolyzable groups (e.g., ethyl esters) are more readily metabolized. Ethyl 2,4-dichlorobenzoate degrades faster than its benzyl counterparts due to esterase susceptibility .

Research Findings and Implications

- Environmental Impact : The 4-fluorobenzyl group’s resistance to dehalogenation may contribute to bioaccumulation, necessitating advanced remediation strategies (e.g., rhizosphere-enhanced degradation as seen in Pseudomonas fluorescens for chlorinated analogues) .

- Pharmacological Potential: Fluorinated derivatives show promise in drug design due to improved metabolic stability and target affinity. For example, sulfonamide derivatives with 4-fluorobenzyl groups exhibit enhanced inhibitory effects against bacterial enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluorobenzyl 2,4-dichlorobenzoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves esterification between 2,4-dichlorobenzoyl chloride and 4-fluorobenzyl alcohol. Key steps include:

- Reagent Preparation : Use anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Base Catalyst : Triethylamine or pyridine is added to scavenge HCl, improving reaction efficiency .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve aromatic substrates .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

Yield Optimization : Excess acyl chloride (1.2–1.5 equiv) and extended reaction times (12–24 hrs) enhance yields to >75%.

Q. Which analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm ester linkage formation (e.g., downfield shifts for benzyl protons at ~5.3 ppm and carbonyl carbons at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 347.00 for CHClFO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence enzymatic interactions in microbial degradation pathways?

- Methodological Answer : The 4-fluorobenzyl group introduces steric and electronic effects that hinder enzymatic dehalogenation. Key findings:

- Dehalogenase Specificity : Enzymes like 4-chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) require a hydroxyl group ortho to the chlorine for activity. The fluorine atom in 4-fluorobenzyl disrupts this binding, reducing degradation rates .

- Metabolic Inhibition : Fluorine’s electronegativity increases the compound’s stability against hydrolytic cleavage, as observed in Pseudomonas fluorescens strains .

Experimental Validation : Use gene probes (e.g., clc operon) to track degradation intermediates in soil microcosms .

Q. What experimental variables significantly impact rhizosphere-assisted biodegradation of this compound, and how are they optimized?

- Methodological Answer : Key variables include:

- Soil Microcosm Design : Use non-sterile Friant fine sandy loam with 12% moisture and 23/20°C day/night cycles .

- Bacterial Inoculation : P. fluorescens 2-79 RLD (10 CFU/g soil) with plasmid pPB111 enhances degradation genes .

- Plant-Rhizosphere Effects : Legume plants (e.g., beans) increase bacterial survival (2.7 × 10 CFU/g vs. 400 CFU/g in non-planted soil) via root exudates .

- Monitoring : HPLC quantifies residual compound, while bioluminescence tracks bacterial viability (Table 1) .

Table 1 : Degradation Efficiency and Bacterial Survival in Rhizosphere vs. Non-Rhizosphere Soil

| Condition | 2,5-DCB Degradation (Day 14) | P. fluorescens Survival (CFU/g) |

|---|---|---|

| Planted + Inoculated | 90% | 2.7 × 10 |

| Non-planted + Inoculated | 65% | 4 × 10 |

| Control (No bacteria) | <5% | N/A |

Q. How can researchers reconcile discrepancies between in vitro enzyme activity and in vivo biodegradation rates for chlorobenzoates?

- Methodological Answer : Discrepancies arise due to:

- Plasmid Instability : pPB111 plasmid loss in non-rhizosphere soils reduces degradation capacity by 94% over 14 days .

- Competitive Microbial Flora : Native soil microbes outcompete inoculated strains for resources .

Mitigation Strategies : - Gene Transfer : Conjugative transfer of pPB111 to indigenous microbes improves long-term degradation .

- Enzyme Induction : Pre-treat soil with benzoate analogs to upregulate catabolic enzymes (e.g., catechol 1,2-dioxygenase activity increased 36× in induced strains) .

Data Contradiction Analysis

Q. Why do some studies report efficient degradation of 2,4-dichlorobenzoate derivatives while others observe persistence?

- Methodological Answer : Contradictions stem from structural and environmental factors:

- Substituent Position : Enzymes like EC 3.8.1.7 degrade 4-chloro derivatives but not 2,4-dichloro analogs lacking an ortho hydroxyl group .

- Soil pH and Organic Matter : Acidic soils (pH <6) inhibit P. fluorescens activity, while organic amendments (e.g., compost) enhance bioavailability .

Resolution : Conduct structure-activity relationship (SAR) studies using isosteric analogs (e.g., 4-hydroxy vs. 4-fluoro) to map degradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.